molecular formula C17H17ClN2O2 B4721147 N-[4-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide

N-[4-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide

Cat. No.: B4721147
M. Wt: 316.8 g/mol
InChI Key: PJTYWGVUMXYRCK-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a propanamide moiety with a chlorophenyl substituent

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-(2-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-12(21)19-14-7-9-15(10-8-14)20-17(22)11-6-13-4-2-3-5-16(13)18/h2-5,7-10H,6,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTYWGVUMXYRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide typically involves the following steps:

    Acetylation: The starting material, 4-aminophenyl, is acetylated using acetic anhydride to form N-(4-acetylamino)phenyl.

    Coupling Reaction: The acetylated product is then subjected to a coupling reaction with 3-(2-chlorophenyl)propanoyl chloride in the presence of a base such as triethylamine. This step forms the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Acetylation: Large-scale acetylation of 4-aminophenyl using acetic anhydride in a continuous flow reactor.

    Automated Coupling: Automated coupling of the acetylated intermediate with 3-(2-chlorophenyl)propanoyl chloride using robotic systems to ensure precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[4-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, altering their activity.

    Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-3-(2-fluorophenyl)propanamide
  • N-[4-(acetylamino)phenyl]-3-(2-bromophenyl)propanamide

Uniqueness

N-[4-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide is unique due to its specific chlorophenyl substitution, which may confer distinct chemical and biological properties compared to its fluorinated or brominated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide
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N-[4-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide

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